REACTION_SMILES
|
[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[CH3:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][SH:10].[F:11][c:12]1[c:13]([N+:22](=[O:23])[O-:24])[cH:14][c:15]([S:18](=[O:19])(=[O:20])[NH2:21])[cH:16][cH:17]1.[H-:1].[Na+:2].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH2:25]>>[CH3:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][S:10][c:12]1[c:13]([N+:22](=[O:23])[O-:24])[cH:14][c:15]([S:18](=[O:19])(=[O:20])[NH2:21])[cH:16][cH:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCOCCS
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)c1ccc(F)c([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCSc1ccc(S(N)(=O)=O)cc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |